molecular formula C2HN3S B12968291 3H-1,2,4-Triazole-3-thione CAS No. 36143-39-2

3H-1,2,4-Triazole-3-thione

Cat. No.: B12968291
CAS No.: 36143-39-2
M. Wt: 99.12 g/mol
InChI Key: PYRFHJUXDGQZPM-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione is a versatile five-membered heterocyclic compound that serves as a key scaffold in medicinal chemistry and drug discovery research. This 1,2,4-triazole-3-thione core structure is a cyclic analog of thiosemicarbazides and features multiple nucleophilic centers, enabling diverse chemical modifications and strong binding affinity for biological receptors and enzymes . Researchers utilize this compound to investigate a broad spectrum of biological activities. Studies have demonstrated its significant potential in developing agents with antimicrobial , antifungal , anticonvulsant , antioxidant , and antidepressant properties . The compound's bioactivity is highly tunable; for instance, electron-donating groups like -OH or -OCH3 can enhance antimicrobial and antitumor effects, while aromatic substituents can influence binding to biological targets like DNA or enzymes . The synthesis of this compound can be achieved through classical and modern green chemistry approaches. Common methods include the alkaline cyclocondensation of hydrazinecarbothioamides or thiosemicarbazides , with recent advances employing environmentally friendly deep eutectic solvents (e.g., glycerol/potassium carbonate) or one-pot multicomponent reactions in water or polyethylene glycol to achieve high yields . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment in a well-ventilated environment, as it may be harmful by inhalation, in contact with skin, or if swallowed .

Properties

CAS No.

36143-39-2

Molecular Formula

C2HN3S

Molecular Weight

99.12 g/mol

IUPAC Name

1,2,4-triazole-3-thione

InChI

InChI=1S/C2HN3S/c6-2-3-1-4-5-2/h1H

InChI Key

PYRFHJUXDGQZPM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-1,2,4-Triazole-3-thione can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or formamide under acidic or basic conditions . Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of cost-effective and scalable processes. For example, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by acidification, is a widely used method .

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,4-Triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

1,2,3-Triazole Derivatives

1,2,3-Triazoles, unlike 1,2,4-triazoles, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding hybrids with distinct biological profiles. For example, 1,2,3-triazole/1,2,4-triazole hybrids exhibit aromatase inhibition (IC₅₀ values < 10 µM) due to enhanced π-π stacking and hydrogen bonding . In contrast, 3H-1,2,4-triazole-3-thione derivatives achieve higher yields (e.g., 91% for intermediate 4 ) through hydrazine-mediated cyclization , suggesting divergent synthetic efficiencies.

1,2,4-Triazole-3-Thiol vs. This compound

The thiol-thione tautomerism significantly impacts reactivity. 1,2,4-Triazole-3-thiol derivatives, such as CP 55 , form Schiff bases with aldehydes for antimicrobial applications , while the thione form (e.g., compound 3 in ) lacks enzyme substrate activity due to its small size and minimal binding interactions . Substitution at C5 (e.g., phenyl in 4 ) restores activity by enabling hydrophobic interactions with nucleoside phosphorylases .

Substituted Derivatives

  • 5-Phenyl-1,2,4-triazole-3-thione : This derivative acts as a nucleoside phosphorylase substrate, unlike the unsubstituted analog, highlighting the role of aryl groups in enzyme recognition .
  • 4-Amino-5-(3-fluorophenyl): Synthesized in 85% yield via thiocarbohydrazide fusion, this derivative serves as a precursor for anticancer agents, leveraging fluorine’s electronegativity for target binding .

Fused and Bicyclic Systems

Fusion with indole or thiadiazole rings (e.g., ) introduces π-π stacking and C...C interactions (3.288–3.349 Å), improving crystallinity and stability. Such systems exhibit antimicrobial activity via intermolecular interactions absent in simpler triazoles .

Metal Complexes

Transition metal complexes of this compound derivatives (e.g., with Cu²⁺ or Co²⁺) demonstrate enhanced antibacterial properties due to chelation effects, which disrupt microbial membranes .

Data Tables

Table 1: Key Derivatives and Properties

Compound Substituent Synthesis Method Yield Biological Activity Reference
This compound None Thiosemicarbazide + formamide High Not enzyme substrate
5-Phenyl derivative Phenyl at C5 Benzoylthiosemicarbazide in NaOH - Substrate for nucleoside synthesis
4-Amino-5-(3-fluorophenyl) 3-Fluorophenyl at C5 Fusion with thiocarbohydrazide 85% Anticancer intermediate
TP-315 Chlorophenyl, hexyl - - High BBB permeability (Pe > 5.19)
Fused indole-triazole Indole, thiadiazole POCl₃-mediated cyclization - Antimicrobial, crystal stability

Table 2: Enzymatic and Pharmacokinetic Comparisons

Compound Target Enzyme/Property Activity/Value Reference
1,2,4-Triazole-3-thione Nucleoside phosphorylase Non-substrate
5-Phenyl derivative Nucleoside phosphorylase Substrate (HPLC-confirmed)
TP-315 BBB permeability Pe = 5.19 cm/s (vs. 1.2 for VPA)
Compound IIIA (MBL L1) Metallo-β-lactamase IC₅₀ = 8.3 µM (reverse binding)

Research Findings and Implications

  • Enzyme Inhibition : 1,2,4-Triazole-3-thione derivatives inhibit metallo-β-lactamases (MBLs) via unique binding modes. Compound IIIA binds L1 MBL’s dizinc site, while IIIB adopts a reversed orientation, suggesting flexibility in inhibitor design .
  • Structural Insights : Crystallographic studies reveal that fused systems (e.g., indole-triazole) stabilize molecular packing via Hirshfeld interactions, critical for solid-state applications .

Biological Activity

3H-1,2,4-Triazole-3-thione is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.

Overview of Biological Activities

The biological activities of this compound derivatives can be summarized as follows:

  • Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties. They inhibit the growth of various pathogens by disrupting cellular processes.
  • Anticancer Properties : Certain derivatives have shown antiproliferative effects against cancer cell lines, indicating potential use in cancer therapy.
  • Anticonvulsant Effects : Some derivatives demonstrate efficacy in reducing seizure activity in animal models, suggesting their role as potential antiepileptic drugs.
  • Other Activities : Additional pharmacological effects include anti-inflammatory and analgesic properties.

Antimicrobial Activity

Research indicates that this compound compounds possess notable antimicrobial activity. For instance, a study evaluated a series of Mannich bases derived from this compound and found that several exhibited significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeTested StrainsResults
5aAntibacterialS. aureusSignificant inhibition
5bAntifungalCandida albicansModerate inhibition

Anticancer Activity

The antiproliferative effects of triazole derivatives were assessed against various cancer cell lines. In one study, modified triazole compounds showed potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines . The structure-activity relationship (SAR) analysis indicated that substitutions at specific positions on the triazole ring enhanced biological activity.

Anticonvulsant Activity

The anticonvulsant potential of this compound was highlighted in studies where derivatives were tested using the Maximal Electroshock (MES) method. Compounds such as TP-315 demonstrated significant anticonvulsant effects without exhibiting neurotoxicity .

CompoundMES Test ResultNeurotoxicity AssessmentRemarks
TP-315ActiveNo neurotoxic effectsPromising candidate for epilepsy treatment
TP-10ActiveMild neurotoxic effectsRequires further evaluation

Case Studies

  • Study on TP-315 : In a comprehensive study involving chronic administration of TP-315 to Albino Swiss mice, researchers assessed its impact on internal organ function through biochemical and histopathological examinations. The results indicated no nephrotoxic or hepatotoxic effects, supporting its safety profile for long-term use .
  • Anticancer Screening : A series of substituted 1,2,4-triazole derivatives were screened against various human cancer cell lines. The most active compounds were those with halogen substitutions at the 5-position of the triazole ring .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3H-1,2,4-triazole-3-thione derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized via nucleophilic substitution of thiourea derivatives, followed by cyclization under acidic conditions . Optimizing temperature, solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., HCl) can improve yields. Industrial-scale methods employ continuous flow reactors to enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are computational methods integrated?

  • Methodological Answer : IR spectroscopy identifies thione (-C=S) and triazole ring vibrations (1,450–1,600 cm⁻¹), while 1H^1H and 13C^{13}C NMR confirm substituent positions and tautomeric forms . Density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) validate experimental spectra by predicting vibrational frequencies and chemical shifts. For example, DFT-derived HOMO-LUMO energies correlate with electronic properties for biological activity predictions .

Q. What biological activities are commonly reported for this compound derivatives, and how are they benchmarked?

  • Methodological Answer : Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, 4-methyl-5-(5-methylimidazol-4-yl)-4H-triazole-3-thione showed superior anti-inflammatory effects compared to indomethacin in murine models . Bioactivity is assessed via in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and compared to standard drugs to establish efficacy thresholds .

Advanced Research Questions

Q. How do tautomeric equilibria and conformational flexibility impact the physicochemical and biological properties of 3H-1,2,4-triazole-3-thiones?

  • Methodological Answer : Tautomerism (thione-thiol equilibria) affects solubility and binding affinity. DFT-based molecular energy profiles reveal preferred conformers; e.g., torsion angle scans (from -180° to +180°) identify low-energy states critical for ligand-receptor interactions . Synchronicity indices in transition-state analysis (CBS-QB3 methods) quantify asynchronous processes during tautomerization, influencing reactivity .

Q. What computational strategies resolve contradictions in reported biological activity data for structurally similar derivatives?

  • Methodological Answer : Molecular docking and QSAR models explain activity variations. For example, 4-amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione binds L1 metallo-β-lactamase via a dizinc active site, validated by crystallography . Discrepancies in antimicrobial potency may arise from substituent electronic effects (e.g., electron-withdrawing groups enhance thione reactivity) .

Q. How can in silico toxicity prediction models guide the prioritization of this compound derivatives for pharmacological screening?

  • Methodological Answer : Tools like GUSAR-online predict acute toxicity (LD₅₀) based on structural descriptors. For 5-(dimethoxyphenyl)-triazole-3-thiones, low predicted toxicity (LD₅₀ > 500 mg/kg) prioritizes compounds for in vivo testing, reducing experimental attrition . ADME properties (e.g., LogP, PSA) are modeled to optimize bioavailability .

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